molecular formula C10H16ClNS B13554472 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride

Cat. No.: B13554472
M. Wt: 217.76 g/mol
InChI Key: JEGKAEMLIDIYCG-UHFFFAOYSA-N
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Description

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride is a complex organic compound characterized by its unique structure, which includes a cyclohepta[b]thiophene ring

Preparation Methods

The synthesis of 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride typically involves multiple steps, starting with the formation of the cyclohepta[b]thiophene ring. The synthetic routes often include:

    Cyclization Reactions: Formation of the cyclohepta[b]thiophene ring through cyclization of appropriate precursors.

    Amination: Introduction of the methanamine group via nucleophilic substitution or reductive amination.

    Hydrochloride Formation: Conversion to the hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of novel organic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}methanaminehydrochloride can be compared with other similar compounds, such as:

  • 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-ylcarbonyl}piperidine-2-carboxylic acid
  • 1-{4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(pyridin-2-yl)ethan-1-one

These compounds share structural similarities but differ in their functional groups and specific applications

Properties

Molecular Formula

C10H16ClNS

Molecular Weight

217.76 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-ylmethanamine;hydrochloride

InChI

InChI=1S/C10H15NS.ClH/c11-7-9-6-8-4-2-1-3-5-10(8)12-9;/h6H,1-5,7,11H2;1H

InChI Key

JEGKAEMLIDIYCG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)SC(=C2)CN.Cl

Origin of Product

United States

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